1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one
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Overview
Description
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one is a complex organic compound with a unique structure that combines a tetrahydrofuran ring fused with an imidazopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one typically involves multiple steps:
Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor, such as a diol, under acidic or basic conditions.
Introduction of the hydroxymethyl group: This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Formation of the imidazopyridine moiety: This step involves the condensation of an appropriate amine with a pyridine derivative under acidic conditions.
Fusion of the two rings: The final step involves the cyclization of the intermediate compounds to form the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazopyridine moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s unique fused ring system makes it a candidate for use in the development of new materials with specific properties.
Biological Research: The compound’s potential interactions with biological molecules make it a subject of interest in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H-pyridin-4-one: Similar structure but lacks the imidazole ring.
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H-imidazo[4,5-c]pyridin-4-amine: Similar structure but with an amine group instead of a hydroxymethyl group.
Uniqueness
The uniqueness of 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one lies in its fused ring system, which combines the properties of both tetrahydrofuran and imidazopyridine
Properties
Molecular Formula |
C14H17N3O5 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C14H17N3O5/c1-14(2)21-10-8(5-18)20-13(11(10)22-14)17-6-16-9-7(17)3-4-15-12(9)19/h3-4,6,8,10-11,13,18H,5H2,1-2H3,(H,15,19)/t8-,10-,11-,13-/m1/s1 |
InChI Key |
GGCXQSCDXNBKFM-UORFTKCHSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3C=CNC4=O)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3C=CNC4=O)CO)C |
Origin of Product |
United States |
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